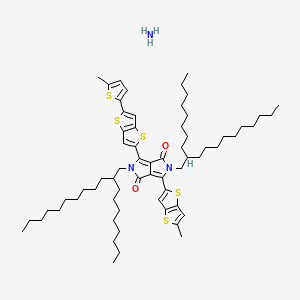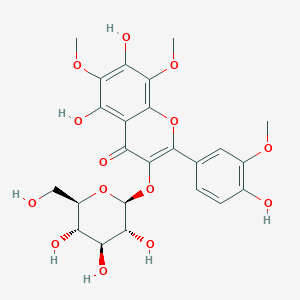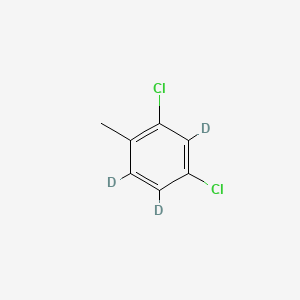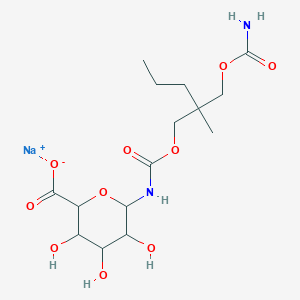
Meprobamate N-beta-D-glucuronide sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Meprobamato N-beta-D-glucurónido sal sódica es un compuesto químico con la fórmula molecular C15H25N2NaO10 y un peso molecular de 416.356 g/mol . Es un derivado del meprobamato, un fármaco ansiolítico bien conocido. Este compuesto se utiliza principalmente en la investigación científica y no está destinado al uso humano o animal .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Meprobamato N-beta-D-glucurónido sal sódica implica la glucuronidación del meprobamato. Este proceso generalmente requiere el uso de derivados del ácido glucurónico y catalizadores específicos para facilitar la reacción. Las condiciones de reacción a menudo incluyen temperaturas y niveles de pH controlados para garantizar la unión exitosa del grupo ácido glucurónico a la molécula de meprobamato .
Métodos de producción industrial
La producción industrial de Meprobamato N-beta-D-glucurónido sal sódica sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos y equipos de grado industrial para garantizar un alto rendimiento y pureza. Se implementan medidas de control de calidad para monitorear la consistencia y calidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Meprobamato N-beta-D-glucurónido sal sódica experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que resulta en productos reducidos.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de productos sustituidos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción varían según el producto deseado, pero generalmente implican temperaturas y niveles de pH controlados .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden conducir a una variedad de derivados sustituidos .
Aplicaciones Científicas De Investigación
Meprobamato N-beta-D-glucurónido sal sódica tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como material de referencia en química analítica para estudiar las propiedades y el comportamiento de los derivados de glucurónido.
Biología: Se utiliza en estudios bioquímicos para investigar el metabolismo y la excreción del meprobamato y sus derivados.
Medicina: Se utiliza en investigación farmacológica para estudiar la farmacocinética y la farmacodinamia del meprobamato.
Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos
Mecanismo De Acción
El mecanismo de acción de Meprobamato N-beta-D-glucurónido sal sódica implica su interacción con objetivos y vías moleculares específicas. Se une a los receptores GABA A en el sistema nervioso central, lo que lleva a efectos inhibitorios en las neuronas que transmiten señales en la formación reticular y la médula espinal. Esto resulta en la reducción de la ansiedad y la relajación muscular .
Comparación Con Compuestos Similares
Compuestos similares
Meprobamato: El compuesto principal, utilizado como fármaco ansiolítico.
Carisoprodol: Un relajante muscular que se metaboliza a meprobamato.
Derivados de glucurónido: Otros compuestos que sufren glucuronidación para mejorar su solubilidad y excreción.
Singularidad
Meprobamato N-beta-D-glucurónido sal sódica es único debido a su glucuronidación específica, que mejora su solubilidad y excreción en comparación con su compuesto principal, meprobamato. Esto lo hace particularmente útil en estudios farmacocinéticos y desarrollo de fármacos .
Propiedades
Fórmula molecular |
C15H25N2NaO10 |
|---|---|
Peso molecular |
416.36 g/mol |
Nombre IUPAC |
sodium;6-[[2-(carbamoyloxymethyl)-2-methylpentoxy]carbonylamino]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C15H26N2O10.Na/c1-3-4-15(2,5-25-13(16)23)6-26-14(24)17-11-9(20)7(18)8(19)10(27-11)12(21)22;/h7-11,18-20H,3-6H2,1-2H3,(H2,16,23)(H,17,24)(H,21,22);/q;+1/p-1 |
Clave InChI |
NTMRHZKKVLZBPD-UHFFFAOYSA-M |
SMILES canónico |
CCCC(C)(COC(=O)N)COC(=O)NC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


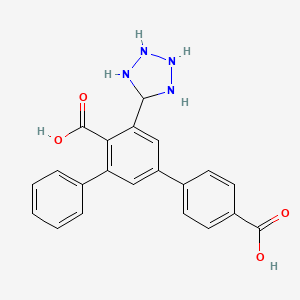
![1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12295775.png)
![3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7-hydroxy-8-methoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B12295777.png)
![Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methoxy-a-phenyl-](/img/structure/B12295790.png)

![N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12295794.png)
![6-Cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione](/img/structure/B12295797.png)
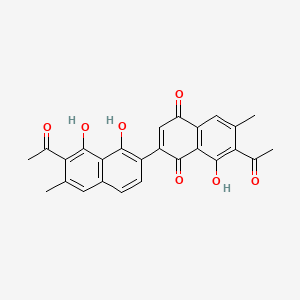
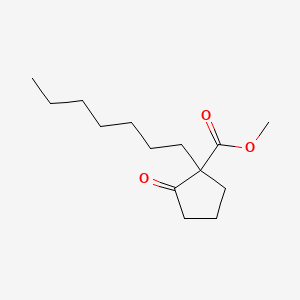
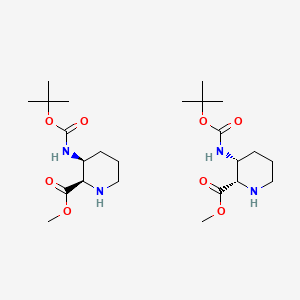
![(1S,3S,5R)-11-amino-1-methoxy-4,10-dimethyl-13-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-6,9-diene-8,12-dione](/img/structure/B12295825.png)
